molecular formula C13H12N6O2 B3010725 1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226444-59-2

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3010725
CAS No.: 1226444-59-2
M. Wt: 284.279
InChI Key: MBBNSZLCSGFHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2 and its molecular weight is 284.279. The purity is usually 95%.
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Biological Activity

1-Methyl-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The structural formula can be summarized as follows:

C13H14N6O2\text{C}_{13}\text{H}_{14}\text{N}_{6}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

  • Cell Line Studies : The compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others. IC50 values were reported in the low micromolar range (e.g., 0.65 µM for MCF-7) indicating strong efficacy compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-70.65
HCT1160.43
HeLa2.41
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Fungal Activity : Preliminary tests indicate antifungal activity against common strains such as Candida albicans, suggesting potential for use in treating fungal infections .

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with the compound showed a reduction in cell viability by over 70% after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, correlating with elevated levels of p53 and cleaved caspase-3 .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics. This suggests its potential as a dual-action therapeutic agent in oncology and infectious diseases .

Properties

IUPAC Name

1-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-8-14-13(21-17-8)9-3-5-10(6-4-9)15-12(20)11-7-19(2)18-16-11/h3-7H,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNSZLCSGFHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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